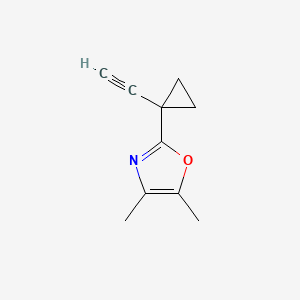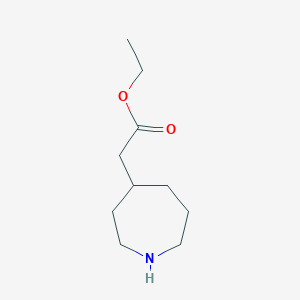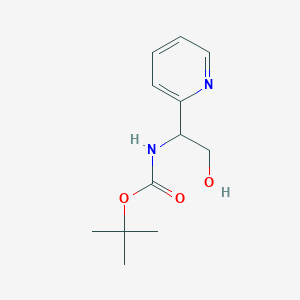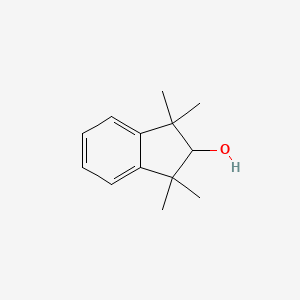
2-(1-Ethynylcyclopropyl)-4,5-dimethyl-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Ethynylcyclopropyl)-4,5-dimethyl-1,3-oxazole is an organic compound characterized by its unique structure, which includes a cyclopropyl group attached to an ethynyl moiety and an oxazole ring substituted with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethynylcyclopropyl)-4,5-dimethyl-1,3-oxazole typically involves multi-step organic reactions. One common method starts with the preparation of the cyclopropyl group, which can be achieved through the reaction of diazomethane with an alkene to form a cyclopropane ring . The ethynyl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst . The final step involves the formation of the oxazole ring, which can be synthesized through the cyclization of an appropriate precursor under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
2-(1-Ethynylcyclopropyl)-4,5-dimethyl-1,3-oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, where nucleophiles replace hydrogen atoms under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of oxides and ketones
Reduction: Formation of ethyl-substituted derivatives
Substitution: Formation of nucleophile-substituted oxazole derivatives
科学的研究の応用
2-(1-Ethynylcyclopropyl)-4,5-dimethyl-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(1-Ethynylcyclopropyl)-4,5-dimethyl-1,3-oxazole involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the oxazole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(1-Ethynylcyclopropyl)ethan-1-ol
- 1-(1-Ethynylcyclopropyl)-2-fluorobenzene
- [(1-Ethynylcyclopropyl)methyl]benzene
Uniqueness
2-(1-Ethynylcyclopropyl)-4,5-dimethyl-1,3-oxazole is unique due to the presence of both the ethynylcyclopropyl group and the dimethyl-substituted oxazole ring. This combination of structural features imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C10H11NO |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
2-(1-ethynylcyclopropyl)-4,5-dimethyl-1,3-oxazole |
InChI |
InChI=1S/C10H11NO/c1-4-10(5-6-10)9-11-7(2)8(3)12-9/h1H,5-6H2,2-3H3 |
InChIキー |
VIVNAMKRCAUFNT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC(=N1)C2(CC2)C#C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole](/img/structure/B13577986.png)
![[Benzyl(tert-butyl)carbamoyl]methyl 5-nitrofuran-2-carboxylate](/img/structure/B13578005.png)



![N-[(2-chlorophenyl)methyl]-2-phenylquinazolin-4-amine](/img/structure/B13578037.png)
amino}propanoic acid](/img/structure/B13578042.png)
![5-Chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13578049.png)




